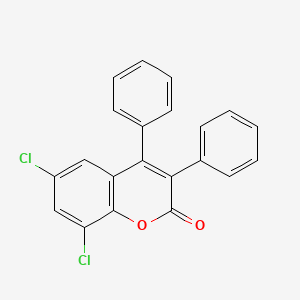

6,8-Dichloro-3,4-diphenylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

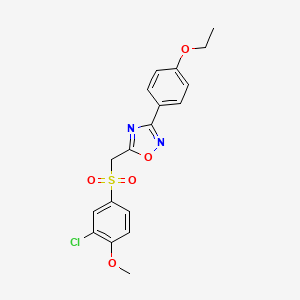

6,8-Dichloro-3,4-diphenylcoumarin is a chemical compound with the molecular formula C21H12Cl2O2 . It has a molecular weight of 367.22 and is used in various areas of study, including medicinal chemistry and material science.

Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-3,4-diphenylcoumarin consists of a coumarin core, which is a benzopyrone, that is, a lactone of hydroxycinnamic acid . The molecule has two phenyl groups attached at the 3 and 4 positions and two chlorine atoms attached at the 6 and 8 positions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Coumarins have been identified as potent antioxidants. The structure-activity relationship studies have shown that certain substitutions on the coumarin nucleus enhance their radical-scavenging abilities. For instance, derivatives with hydroxyl or methoxy groups demonstrate significant antioxidant capacities, which could be applied in food preservation and therapeutic contexts to mitigate oxidative stress-related conditions (S. Ćavar, F. Kovač, M. Maksimović, 2009; F. Çelikezen et al., 2020).

Antimicrobial Activity

Some coumarin derivatives have been synthesized and tested for their antimicrobial properties, showing promise as antibacterial agents. The presence of chlorine atoms and specific substitutions on the phenyl ring of coumarin derivatives enhance their antibacterial effectiveness, suggesting potential applications in developing new antimicrobial drugs (M. Imran, S. Khan, 2015).

Photolabile Protecting Groups

Coumarins have also been explored as photolabile protecting groups for aldehydes and ketones, showcasing the versatility of coumarin derivatives in synthetic chemistry for controlled release applications (Min Lu et al., 2003).

Herbicidal and Fungicidal Activities

Research has demonstrated the potential of certain coumarin derivatives as herbicides and fungicides, indicating their utility in agricultural applications. These studies highlight the ability of specific isocoumarin and dihydroisocoumarin compounds to inhibit plant and fungus growth, offering a foundation for the development of new agrochemicals (G. Qadeer et al., 2007).

Neuroprotective and Antioxidant Activities

The neuroprotective effects of 4-methylcoumarins against oxidative stress-induced neurodegeneration have been evaluated, suggesting that certain coumarin derivatives could serve as promising candidates for the management of neurodegenerative diseases due to their antioxidant properties (S. Malhotra et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6,8-dichloro-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2O2/c22-15-11-16-18(13-7-3-1-4-8-13)19(14-9-5-2-6-10-14)21(24)25-20(16)17(23)12-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGDMWOXJIGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3,4-diphenylcoumarin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)

![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)